Madrasin

Übersicht

Beschreibung

Madrasin is a potent and cell-penetrant splicing inhibitor that interferes with the early stages of spliceosome assembly. It is known for its ability to inhibit pre-messenger ribonucleic acid splicing in vitro and modify splicing of endogenous pre-messenger ribonucleic acid in cells .

Vorbereitungsmethoden

Madrasin can be synthesized through a series of chemical reactions. One common method involves the reaction of 7-methoxy-4-methylquinazoline-2-amine with 5,6-dimethyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid in the presence of a coupling agent . The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide or ethanol, under controlled temperature and pH conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Madrasin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Pre-mRNA Splicing Inhibition

Madrasin has been utilized to study the dynamics of pre-mRNA splicing. It was identified through high-throughput screening as one of the few small molecules that can inhibit this process effectively. This property makes it a valuable tool for dissecting the splicing mechanism and understanding gene regulation .

Induction of Stress Granules

Recent studies indicate that this compound promotes the formation of stress granules in cells. Stress granules are cytoplasmic aggregates that form in response to cellular stress and are involved in mRNA regulation and translation control. The assembly of these granules is linked to the activation of stress-associated protein synthesis pathways, suggesting that this compound may play a role in cellular responses to stress .

Effects on Transcription

Interestingly, research has shown that this compound affects transcriptional activity before any observable effects on splicing occur. This indicates that its influence on pre-mRNA splicing may be indirect, as it promotes a general downregulation of transcription across various genes . This dual effect complicates its classification solely as a splicing inhibitor, suggesting broader implications for gene expression studies.

Case Studies

Therapeutic Implications

The ability of this compound to modulate splicing and transcription positions it as a candidate for therapeutic applications, particularly in diseases where splicing dysregulation is implicated, such as certain cancers and genetic disorders. Its cytotoxic effects at higher concentrations could also be explored in cancer treatment strategies where targeted inhibition of splicing is desired.

Wirkmechanismus

Madrasin exerts its effects by inhibiting the formation of both splicing intermediates and products in vitro. It interferes with one or more early steps in the pathway of spliceosome assembly, thereby preventing the proper splicing of pre-messenger ribonucleic acid. This inhibition leads to the accumulation of unspliced transcripts and a decrease in spliced transcripts .

Vergleich Mit ähnlichen Verbindungen

Madrasin ist einzigartig in seiner Fähigkeit, die Spleißung in frühen Stadien der Spleißosom-Assemblierung zu hemmen. Zu ähnlichen Verbindungen gehören:

Isoginkgetin: Ein weiterer Spleißinhibitor, der im Produktionsstadium von Pioneer Translation Products-abgeleiteten Antigenen wirkt.

IP2: Ein wasserlösliches und weniger toxisches Derivat von Isoginkgetin, das bekanntermaßen die Antitumor-Immunantwort durch Erhöhung der Antigenpräsentation verstärkt. This compound zeichnet sich durch seine potenten und zellgängigen Eigenschaften aus, was es zu einem wertvollen Werkzeug in der Spleißforschung und für potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

Madrasin is a compound recognized for its role as a splicing inhibitor, influencing various biological processes through its effects on mRNA transcription and splicing. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is derived from the plant Madura and has been studied primarily for its impact on RNA splicing. It has been shown to affect the assembly of stress granules (SGs) and alter transcription processes in cells. Understanding its biological activity is crucial for potential therapeutic applications, particularly in diseases related to splicing dysregulation.

-

Inhibition of Splicing :

- This compound acts as a splicing inhibitor by stalling spliceosome assembly at complex A, preventing progression to complex B. This leads to altered splicing patterns in mRNA .

- Research indicates that this compound affects transcription before influencing splicing, suggesting that its primary action may be through indirect pathways that downregulate transcription globally .

- Impact on Stress Granules :

Case Study 1: Effects on HeLa Cells

A study investigated the impact of this compound on HeLa cells, where varying concentrations (30 μM, 60 μM, and 90 μM) were administered. The results indicated a significant downregulation of transcription across all concentrations before any observable effects on splicing were noted. This finding emphasizes the need to reconsider the classification of this compound as a direct splicing inhibitor .

Table 1: Overview of Research Findings on this compound

| Study | Concentration | Effect on Transcription | Effect on Splicing | Notes |

|---|---|---|---|---|

| Tellier et al. (2024) | 30 μM - 90 μM | Significant downregulation | Poor inhibition | Indirect effect observed |

| OUP (2024) | N/A | Promotes SG assembly | N/A | Independent of eIF2α phosphorylation |

| PMC (2024) | N/A | Downregulates pol II transcription | Poor inhibition | Not primarily a splicing inhibitor |

Biological Implications

This compound's ability to modulate stress granule formation and impact transcription suggests potential therapeutic avenues in treating diseases characterized by dysregulated RNA processing. For instance, in cancer biology, where aberrant splicing is often observed, targeting these pathways with compounds like this compound could provide new strategies for intervention.

Eigenschaften

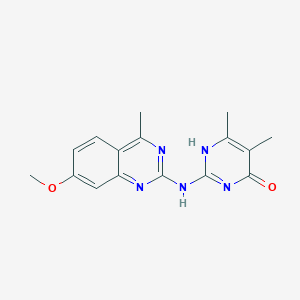

IUPAC Name |

2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-8-9(2)17-16(20-14(8)22)21-15-18-10(3)12-6-5-11(23-4)7-13(12)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJIYKXTEMDJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.